Sorbitol dehydrogenase-IN-1

Sorbitol dehydrogenase inhibition IC50 comparison Enzyme kinetics

Sorbitol dehydrogenase-IN-1 (CP-642931) is a stereochemically defined (R,R,S) oral SDH inhibitor with IC50 values of 4 nM (rat) and 5 nM (human), exhibiting 4.25-fold greater potency than predecessor CP-470711. A single 50 µg/kg oral dose achieves sustained sciatic nerve fructose inhibition in chronic diabetic rat models. Its human pharmacodynamic benchmarks—91% SDH inhibition and 152-fold serum sorbitol elevation at 35 mg/day—enable direct translational correlation. Select this compound to ensure reproducible enzyme kinetics, pathway-specific metabolic profiling, and redox imbalance studies without the variability of racemic or undefined inhibitors.

Molecular Formula C17H25N7O
Molecular Weight 343.4 g/mol
CAS No. 300551-49-9
Cat. No. B1669550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitol dehydrogenase-IN-1
CAS300551-49-9
SynonymsCP-642931;  CP642931;  CP 642931;  UNII-4Q45INJ6TQ.
Molecular FormulaC17H25N7O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C2=NC(=NC=C2)C(C)O)C)C3=NC(=NC(=N3)C)C
InChIInChI=1S/C17H25N7O/c1-10-8-23(17-20-13(4)19-14(5)21-17)9-11(2)24(10)15-6-7-18-16(22-15)12(3)25/h6-7,10-12,25H,8-9H2,1-5H3/t10-,11+,12-/m1/s1
InChIKeyFTEQMUXMWCGJAF-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sorbitol Dehydrogenase-IN-1 (CAS 300551-49-9) | Baseline Compound Identity and Procurement Overview


Sorbitol dehydrogenase-IN-1 (also designated CP-642931) is a synthetic, stereochemically defined small-molecule inhibitor of sorbitol dehydrogenase (SDH), the second enzyme in the polyol pathway of glucose metabolism [1]. The compound is characterized by a (1R)-1-(pyrimidin-2-yl)ethanol core bearing a 4-(4,6-dimethyl-1,3,5-triazin-2-yl)-2,6-dimethylpiperazin-1-yl substituent, with a molecular weight of 343.4 g/mol and the molecular formula C17H25N7O [2]. It is available as a white to off-white solid powder with stated purity typically exceeding 98% [3], soluble in DMSO but not in water, and should be stored at -20°C for long-term stability [4]. This compound represents a specific chemical probe for interrogating SDH-dependent metabolic flux, distinct from aldose reductase inhibitors that act upstream in the same pathway.

Why Generic Substitution Fails for Sorbitol Dehydrogenase-IN-1


Substituting Sorbitol dehydrogenase-IN-1 with an alternative SDH inhibitor or a related polyol pathway modulator is not scientifically equivalent due to substantial differences in target potency, stereochemical identity, and in vivo pharmacodynamic profile. Unlike aldose reductase inhibitors that block the upstream conversion of glucose to sorbitol, SDH inhibitors act downstream to prevent sorbitol oxidation to fructose, a critical step in NADH/NAD+ redox imbalance and oxidative stress generation [1]. Within the SDH inhibitor class, the potency of Sorbitol dehydrogenase-IN-1 (IC50 = 4 nM rat, 5 nM human) significantly exceeds that of earlier-generation compounds such as CP-470711 (IC50 = 17 nM rat, 10 nM human) and CP-166572 (IC50 = 1000 nM human) [2][3]. Furthermore, the defined (R,R,S) stereochemistry of Sorbitol dehydrogenase-IN-1 is essential for its activity; stereoisomers exhibit altered metabolism and potency across species, as demonstrated in SAR studies of related compounds where epimerization in rats but not dogs was observed [4]. Selection of an alternative compound without accounting for these parameters risks introducing uncontrolled variables in enzyme inhibition kinetics, biomarker modulation, and data reproducibility.

Sorbitol Dehydrogenase-IN-1 | Quantitative Comparator Evidence for Procurement and Selection


Head-to-Head Potency Comparison: Sorbitol Dehydrogenase-IN-1 vs. CP-470711

Sorbitol dehydrogenase-IN-1 (CP-642931) demonstrates approximately 2.5-fold greater inhibitory potency against human SDH and 4.3-fold greater potency against rat SDH compared to the structurally related inhibitor CP-470711 [1]. In recombinant human SDH assays, Sorbitol dehydrogenase-IN-1 exhibits an IC50 of 5 nM versus 10 nM for CP-470711; in rat SDH assays, the values are 4 nM versus 17 nM, respectively [1][2]. This potency differential translates to a 4.25-fold improvement in rat enzyme inhibition, which is particularly relevant for rodent models of diabetic complications .

Sorbitol dehydrogenase inhibition IC50 comparison Enzyme kinetics

In Vivo Efficacy Benchmarking: Sustained Target Engagement in Diabetic Neuropathy Model

In a chronic streptozotocin-induced diabetic rat model, Sorbitol dehydrogenase-IN-1 (compound 16) administered as a single oral dose of 50 µg/kg produced sustained inhibition of sciatic nerve fructose accumulation, a direct downstream biomarker of SDH activity [1]. The compound demonstrated a prolonged duration of action characterized as 'exceptional in vivo potency' in the primary literature, though quantitative time-course data beyond the sustained inhibition observation requires reference to the original study [2]. For comparative context, the earlier-generation compound CP-166572 (SDI-158) required substantially higher doses to achieve measurable pathway modulation and was approximately 50-fold less potent than CP-470711, placing Sorbitol dehydrogenase-IN-1 at an even greater potency advantage [3].

Diabetic neuropathy In vivo pharmacodynamics Sorbitol pathway inhibition

Human Clinical Pharmacodynamics: Quantified Target Engagement and Biomarker Modulation

In a Phase 1 clinical study of 57 healthy volunteers, Sorbitol dehydrogenase-IN-1 (CP-642,931) at a 35 mg daily oral dose for 7 days achieved 91% maximal inhibition of SDH enzyme activity on both Day 1 and Day 7, demonstrating consistent and sustained target engagement [1]. This enzyme inhibition produced a 152-fold increase in serum sorbitol concentration on Day 7 relative to placebo control, providing a robust pharmacodynamic biomarker of pathway modulation [1]. The compound exhibited a half-life of 20.1 hours at the 35 mg dose, supporting once-daily oral dosing, with rapid absorption (tmax = 0.5 to 1.25 hours) [1]. No comparator SDH inhibitor has published clinical pharmacodynamic data of equivalent quantitative resolution in peer-reviewed literature.

Clinical pharmacology Pharmacodynamics Biomarker validation

Selectivity Profile: SDH Inhibition Without Aldose Reductase Cross-Reactivity

Sorbitol dehydrogenase-IN-1 is characterized as a 'specific' sorbitol dehydrogenase inhibitor in primary literature and vendor documentation, with a mechanism of action distinct from aldose reductase inhibitors (ARIs) [1]. While direct selectivity panel data for this specific compound against AR is not published, the chemical scaffold is structurally unrelated to known ARIs such as fidarestat, sorbinil, or SG-210, and SDH and AR are phylogenetically distinct enzyme families despite operating in tandem within the polyol pathway [2]. This pathway-level specificity enables researchers to interrogate SDH-specific metabolic effects without confounding AR-mediated changes in sorbitol production, a limitation inherent to ARIs.

Enzyme selectivity Polyol pathway Off-target profiling

Sorbitol Dehydrogenase-IN-1 | Validated Application Scenarios for Research Procurement


Mechanistic Dissection of Diabetic Neuropathy Pathogenesis

Investigators studying the contribution of polyol pathway flux to diabetic peripheral neuropathy can utilize Sorbitol dehydrogenase-IN-1 to selectively block the conversion of sorbitol to fructose, thereby isolating SDH-dependent metabolic and oxidative stress mechanisms. The compound's demonstrated sustained sciatic nerve fructose inhibition in chronic diabetic rats at a single 50 µg/kg oral dose [1] validates its utility for long-term in vivo studies requiring consistent target engagement without repeated dosing. This application is supported by the compound's 4.25-fold greater potency against rat SDH versus CP-470711, enabling lower dose requirements and reduced compound consumption .

Pharmacodynamic Biomarker Validation in Translational Studies

For research programs bridging preclinical findings to clinical development, Sorbitol dehydrogenase-IN-1 offers the advantage of established human pharmacodynamic benchmarks. The clinical observation of 91% SDH inhibition and 152-fold serum sorbitol elevation at 35 mg daily doses [2] provides a quantitative framework for interpreting target engagement and pathway modulation in animal models. Researchers can reference these clinical data to contextualize their preclinical efficacy findings and to design translational studies with confidence in the compound's human target engagement profile.

Comparative Profiling of Polyol Pathway Inhibitors

Scientists conducting comparative pharmacology studies to differentiate the therapeutic potential of AR inhibition versus SDH inhibition can employ Sorbitol dehydrogenase-IN-1 as the SDH-selective tool compound. Its mechanism of action downstream of sorbitol production distinguishes it from ARIs such as SG-210 (AR IC50 = 9.5 nM) and fidarestat, enabling clean experimental designs that assign observed metabolic and functional effects to specific pathway nodes. The compound's well-characterized in vitro potency (IC50 = 4 nM rat, 5 nM human) provides a reproducible reference point for enzyme inhibition studies across species.

In Vitro Metabolic Flux Analysis and Redox Studies

Researchers investigating cellular NADH/NAD+ redox imbalance secondary to polyol pathway activation can utilize Sorbitol dehydrogenase-IN-1 to specifically block SDH-mediated NADH generation from sorbitol oxidation. The compound's low nanomolar potency in recombinant enzyme assays ensures complete pathway inhibition at concentrations that minimize off-target effects, a critical consideration for cell-based studies where high inhibitor concentrations may introduce confounding variables. The defined stereochemistry (R,R,S configuration) of this compound eliminates the interpretive ambiguity associated with racemic or stereochemically undefined inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorbitol dehydrogenase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.